![molecular formula C12H14BrNO3 B4163302 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163302.png)
5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid
Overview
Description
5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid, also known as BMB, is a chemical compound that has been widely used in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases. 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid can be unstable under certain conditions, which can lead to the formation of impurities and affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of interest is its neuroprotective effect, which could be explored further in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid could be further elucidated to identify potential targets for drug development.
Scientific Research Applications
5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has been used in a range of scientific research studies, including cancer research, neurobiology, and immunology. In cancer research, 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurobiology, 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress. In immunology, 5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
properties
IUPAC Name |
5-bromo-2-(2-methylbutanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANXHYEYYRCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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